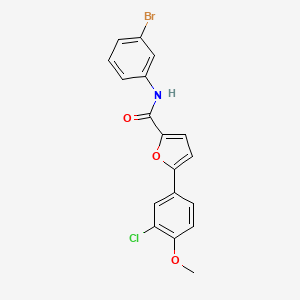
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida: es un compuesto orgánico caracterizado por la presencia de grupos funcionales bromo, cloro y metoxilo unidos a un anillo de furano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida típicamente implica los siguientes pasos:
Formación del Anillo de Furano: El anillo de furano se puede sintetizar mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de Sustituyentes: Los grupos bromo, cloro y metoxilo se introducen mediante reacciones de sustitución aromática electrofílica. Estas reacciones a menudo requieren catalizadores como el cloruro de hierro(III) o el cloruro de aluminio.
Amidación: El paso final implica la formación del enlace amida, que se puede lograr mediante la reacción del derivado de furano con una amina apropiada en condiciones deshidratantes.
Métodos de Producción Industrial: La producción industrial de N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados garantiza una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los sustituyentes bromo o cloro, lo que puede llevar a la formación de productos deshalogenados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de halógeno son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Hidróxido de sodio u otras bases fuertes para la sustitución nucleofílica.
Productos Principales:
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Derivados deshalogenados.
Sustitución: Compuestos con nuevos grupos funcionales que reemplazan los halógenos.
Aplicaciones Científicas De Investigación
Química: N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores investigan sus interacciones con objetivos biológicos para comprender su mecanismo de acción.
Medicina: En química medicinal, el compuesto se explora por su potencial como candidato a fármaco. Su estructura única permite el diseño de derivados con propiedades farmacológicas mejoradas.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a su estabilidad y versatilidad de grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de átomos de halógeno aumenta su afinidad de unión a estos objetivos, lo que lleva a la modulación de las vías biológicas. El grupo metoxilo puede participar en enlaces de hidrógeno, estabilizando aún más el complejo compuesto-objetivo.
Comparación Con Compuestos Similares
Compuestos Similares:
- N-(3-bromofenil)-3-(2-cloro-3-metoxifenil)-2-propenamida
- N-(3-bromofenil)-3-(3-cloro-4-metoxifenil)propanamida
- N-(3-bromofenil)-3-(2-cloro-3-metoxifenil)propanamida
Unicidad: N-(3-bromofenil)-5-(3-cloro-4-metoxifenil)-2-furamida es única debido a la disposición específica de sus grupos funcionales en el anillo de furano. Esta disposición confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
853333-08-1 |
|---|---|
Fórmula molecular |
C18H13BrClNO3 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrClNO3/c1-23-16-6-5-11(9-14(16)20)15-7-8-17(24-15)18(22)21-13-4-2-3-12(19)10-13/h2-10H,1H3,(H,21,22) |
Clave InChI |
KCZPYQBMFPJPCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







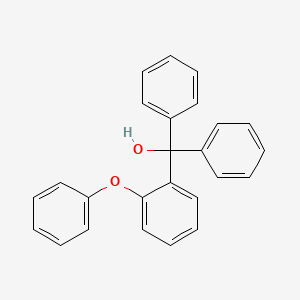
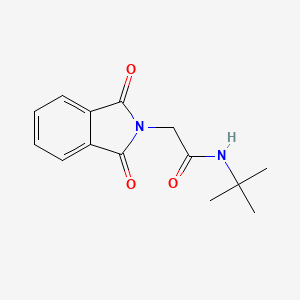

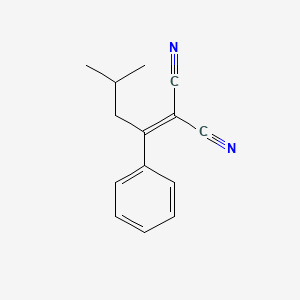
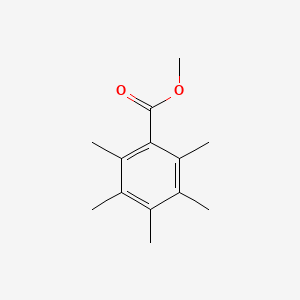

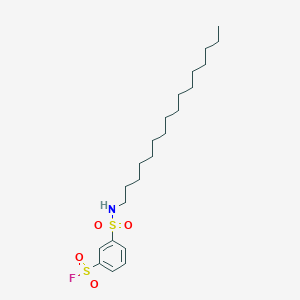

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
